Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate
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Overview
Description
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H5N4NaO2 and its molecular weight is 224.155. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects. Pyrimidines, including various synthetic and natural derivatives, exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. Research developments in the synthesis of pyrimidine derivatives have highlighted numerous methods, demonstrating their significant potential in medicinal chemistry. Anti-inflammatory effects of pyrimidines are particularly attributed to their inhibitory responses against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Detailed structure-activity relationship (SAR) analysis provides insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, suggesting a promising avenue for developing new therapeutic agents (Rashid et al., 2021).
Anticancer Potential
Another significant application of pyrimidine derivatives lies in their anticancer properties. Pyrimidines form the building unit of DNA and RNA, making their chemical structures crucial for various pharmacological activities. The anticancer potential of pyrimidines has been extensively documented, with numerous patents indicating a strong focus on these compounds for cancer research. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the importance of pyrimidine derivatives in the development of future drug candidates with anticancer properties (Kaur et al., 2014).
Catalysis and Synthesis Applications
Pyrimidine derivatives also play a vital role in catalysis and synthetic chemistry. For instance, hybrid catalysts have been utilized in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diverse catalysts such as organocatalysts, metal catalysts, and green solvents in the synthesis of these scaffolds underscores the versatility of pyrimidine derivatives in facilitating the development of lead molecules for therapeutic applications (Parmar et al., 2023).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYJAOPOPXEMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.